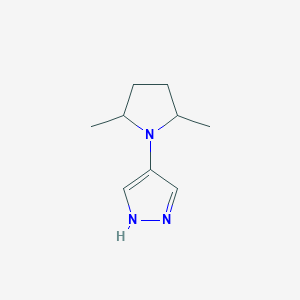

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

説明

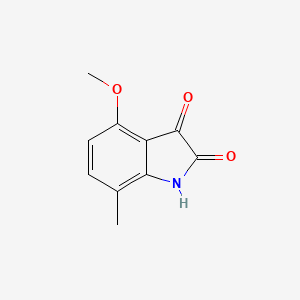

“4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1354958-91-0. It has a molecular weight of 165.24 .

Molecular Structure Analysis

The InChI code for “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is 1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” include a molecular weight of 165.24 .科学的研究の応用

- Field : Medicinal Chemistry

- Application Summary : Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .

- Methods of Application : These compounds are derived from either pyrrole, pyrrolidine, or by its fused analogs .

- Results : These analogs have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .

- Field : Microbiology

- Application Summary : Benzophenone, indole, and benzimidazole moieties, which are frameworks in the discovery of innovative drugs, have been used to develop new antibacterial agents .

- Methods of Application : Detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described .

- Results : Some of the newly synthesized compounds were found to be potent against tested strains .

Therapeutic Applications

Antimicrobial Activity

- Field : Virology

- Application Summary : Certain pyrrole and pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of noroviruses .

- Methods of Application : The specific compounds 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine and 4-amino-pyrrolo[2,1-f][1,2,4]triazine were tested for their inhibitory effects on RdRp in different cell lines .

- Results : The compound 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibited human norovirus RdRp, whereas 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibited both murine and human norovirus RdRp .

- Field : Parasitology

- Application Summary : New 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Antiviral Activity

Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry

- Application Summary : Certain imidazopyridines and triazolopyrimidines have been found to have potent and selective antitrypanosomal activity, making them potential leads for new anti-Chagas disease drugs .

- Methods of Application : These compounds were prepared from acyclic starting materials, and their drug-like properties were demonstrated in a number of in vitro assays .

- Results : In vivo efficacy was observed for two of these compounds in acute mouse models of T. cruzi infection .

- Field : Virology

- Application Summary : Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

- Methods of Application : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results : These compounds have shown potential as therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Anti-Chagas Disease Drugs

Inhibitors of Human Immune Deficiency Virus Type 1 (HIV-1)

将来の方向性

特性

IUPAC Name |

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQCEUFOWQHWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)